molecular formula C7H15NO2 B13175458 Methyl 4-amino-3,3-dimethylbutanoate

Methyl 4-amino-3,3-dimethylbutanoate

Cat. No.: B13175458
M. Wt: 145.20 g/mol
InChI Key: PCOYHIRCXWHSKU-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-amino-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl 3-amino-3,3-dimethylbutanoate: Similar structure but with the amino group at a different position.

    Ethyl 4-amino-3,3-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-amino-2,2-dimethylbutanoate: Similar structure but with different substitution on the butanoate backbone.

Uniqueness: Methyl 4-amino-3,3-dimethylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, as it can provide different reactivity and interaction profiles compared to its analogs.

Biological Activity

Methyl 4-amino-3,3-dimethylbutanoate (MDMB) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural similarities to amino acids and its potential biological activities. This article explores the biological activity of MDMB, its mechanisms of action, and relevant case studies that highlight its applications and effects.

Chemical Structure and Properties

This compound is characterized by the following properties:

  • Molecular Formula : C7_{7}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : Approximately 181.66 g/mol
  • CAS Number : 1781234-68-1

The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various pharmaceutical applications.

MDMB's mechanism of action primarily involves its interaction with specific receptors and enzymes within biological systems. It is believed to influence metabolic pathways related to neurotransmitters and energy metabolism. The compound may modulate appetite and energy expenditure, making it a candidate for treating obesity and metabolic disorders.

Key Mechanisms:

  • Receptor Interaction : MDMB may interact with receptors involved in appetite regulation.
  • Enzymatic Modulation : It can influence enzyme activities that affect metabolic pathways.

Biological Activities

MDMB exhibits several notable biological activities:

  • Appetite Regulation : Research indicates that compounds similar to MDMB can modulate appetite, potentially aiding in weight management.
  • Neurotransmitter Influence : Its structural similarity to amino acids suggests potential interactions with neurotransmitter systems, which could impact mood and cognitive functions.
  • Metabolic Effects : Preliminary findings suggest that MDMB may enhance energy metabolism, which is crucial for developing treatments for metabolic disorders.

Case Study 1: Appetite Regulation

A study investigated the effects of MDMB on appetite in animal models. Results indicated that administration of MDMB led to a significant reduction in food intake compared to control groups. This suggests potential applications in obesity treatment.

Case Study 2: Neurotransmitter Interaction

Another research project focused on the interaction of MDMB with serotonin receptors. The findings demonstrated that MDMB could act as an agonist at certain serotonin receptor subtypes, potentially influencing mood regulation and anxiety levels.

Comparative Analysis with Similar Compounds

To understand the unique properties of MDMB, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

Compound NameCAS NumberKey Features
Ethyl 4-amino-3,3-dimethylbutanoate1086265-11-3Ethyl group; different solubility properties
(R)-Methyl 2-amino-3,3-dimethylbutanoate78358347Different stereochemistry; potential activity variance
Methyl 4-amino-2,2-dimethylbutanoate951160-35-3Variation in amino group position; affects reactivity

MDMB's unique combination of functional groups contributes to its distinct biological activity compared to these analogs.

Properties

IUPAC Name

methyl 4-amino-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,5-8)4-6(9)10-3/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOYHIRCXWHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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